MK-8245 Trifluoroacetate

Description

Properties

IUPAC Name |

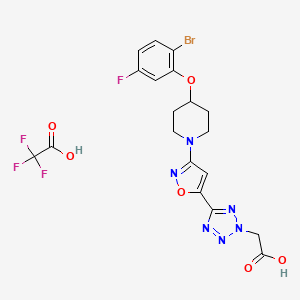

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBPCMXFQYATAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrF4N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735343 | |

| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415559-41-9 | |

| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MK-8245 Trifluoroacetate

Introduction

MK-8245 is a potent and selective inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism.[1][2][3] Developed as a liver-targeted therapeutic agent, it has been investigated for the treatment of metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[4][5][6] Its trifluoroacetate (B77799) salt form is a common preparation for research and development. The key innovation in the design of MK-8245 lies in its ability to selectively act in the liver, thereby minimizing the adverse effects associated with systemic SCD inhibition.[5][6]

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

The primary mechanism of action of MK-8245 is the potent inhibition of Stearoyl-CoA Desaturase 1 (SCD1).[2][3] SCD1 is a critical rate-limiting enzyme located in the endoplasmic reticulum that catalyzes the introduction of a cis-double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[3][7] These products, monounsaturated fatty acids (MUFAs), are essential components of triglycerides, cholesterol esters, and membrane phospholipids.

By inhibiting SCD1, MK-8245 decreases the biosynthesis of MUFAs. This alteration in the ratio of saturated to monounsaturated fatty acids has profound effects on cellular function and metabolism, particularly in the liver, which is a major site of de novo lipogenesis. The therapeutic benefits, such as improved glucose clearance and reduced lipid levels, stem from this targeted enzymatic blockade.[1][5]

Liver-Targeted Delivery via Organic Anion Transporting Polypeptides (OATPs)

A significant challenge in the development of SCD inhibitors has been the on-target adverse effects resulting from systemic inhibition, such as dry skin and eye issues.[5][6] MK-8245 was specifically designed to overcome this limitation by leveraging liver-specific organic anion transporting polypeptides (OATPs) for active transport into hepatocytes.[6][7]

This liver-targeting is achieved through a key structural feature: a tetrazole acetic acid moiety.[2] This acidic group is recognized by OATPs, which are highly expressed on the surface of liver cells, leading to the preferential uptake and accumulation of MK-8245 in the liver.[2][6] Consequently, the drug exhibits high potency in the target organ while maintaining low exposure in peripheral tissues like the skin and Harderian glands (an orbital gland in rodents used to assess potential eye-related side effects), thus establishing a wider therapeutic window.[1][2][6]

Quantitative Data

The potency and selectivity of MK-8245 have been characterized across various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of MK-8245 against SCD1

| Species/Enzyme Source | IC₅₀ (nM) |

| Human SCD1 | 1[1][2] |

| Rat SCD1 | 3[1][2] |

| Mouse SCD1 | 3[1][2] |

Table 2: In Vitro Selectivity and Liver-Specific Activity of MK-8245

| Assay | Target/Cell Line | IC₅₀ (nM) |

| Enzyme Selectivity | Δ⁵-Desaturase | >100,000[8] |

| Δ⁶-Desaturase | >100,000[8] | |

| Cell-Based Activity | Rat Hepatocytes (OATP-functional) | 68[2] |

| HepG2 Cells (OATP-deficient) | ~1,000[2] | |

| Antiviral Activity | Hepatitis C Virus (HCV) Replication | 39.8[8] |

Table 3: In Vivo Tissue Distribution and Efficacy in Mice

| Parameter | Species | Dosage | Result |

| Tissue Distribution | Mice | 10 mg/kg | Liver-to-Harderian gland ratio of 21[2] |

| Mice, Rats, Dogs, Rhesus Monkeys | Oral Dosing | Liver-to-skin ratios >30:1[2] | |

| Glucose Clearance | eDIO Mice | Dose-dependent | Improved glucose clearance[1] |

| SCD Activity Marker | High-Fat Diet-Induced Obese Mice | 20-60 mg/kg | Reduced hepatic oleic acid to stearic acid ratio[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols based on the characterization of MK-8245.

Protocol 1: In Vitro SCD1 Enzyme Inhibition Assay

-

Source: Liver microsomes are prepared from human, rat, or mouse tissues as a source of SCD1 enzyme.

-

Substrate: Radiolabeled [¹⁴C]-stearoyl-CoA is used as the substrate.

-

Incubation: The microsomal preparation is incubated with the substrate, NADPH (as a cofactor), and varying concentrations of MK-8245.

-

Lipid Extraction: After incubation, total lipids are extracted from the reaction mixture using a solvent system like chloroform:methanol.

-

Separation: The monounsaturated (product) and saturated (substrate) fatty acids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled product is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Protocol 2: Cell-Based SCD Inhibition Assay (Hepatocytes vs. HepG2)

-

Cell Culture: Primary rat hepatocytes (which express functional OATPs) and HepG2 cells (which lack significant OATP activity) are cultured under standard conditions.

-

Tracer Incubation: Cells are incubated with a stable isotope-labeled fatty acid precursor, such as [¹³C]-acetate or [¹³C]-stearic acid, in the presence of varying concentrations of MK-8245.

-

Lipid Analysis: After a set period, cellular lipids are extracted. The fatty acid composition is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of newly synthesized [¹³C]-oleic acid to [¹³C]-stearic acid.

-

Comparison: The IC₅₀ values are calculated for both cell types. A significantly lower IC₅₀ in hepatocytes compared to HepG2 cells demonstrates OATP-dependent uptake and liver-specific activity.

Protocol 3: In Vivo Tissue Distribution Study

-

Animal Model: The study is conducted in relevant animal species, such as mice, rats, dogs, or rhesus monkeys.[2]

-

Dosing: A single oral dose of MK-8245 is administered to the animals.

-

Tissue Collection: At various time points post-dosing, animals are euthanized, and key tissues are collected, including liver, skin, Harderian gland, and blood/plasma.

-

Drug Quantification: The concentration of MK-8245 in each tissue is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Ratio Calculation: The tissue-to-plasma concentration ratios and specific tissue-to-tissue ratios (e.g., liver-to-skin) are calculated to assess the degree of liver-targeting and exposure in tissues associated with adverse effects.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Biochemical pathway of SCD1-mediated fatty acid desaturation and its inhibition by MK-8245.

Caption: Experimental workflow to confirm the liver-specific action of MK-8245.

Caption: Logical diagram illustrating the OATP-mediated liver-targeting mechanism of MK-8245.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 8. caymanchem.com [caymanchem.com]

MK-8245 Trifluoroacetate: A Technical Guide to a Liver-Targeted SCD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids, primarily oleate (B1233923) and palmitoleate. Its role in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and dyslipidemia, has made it a compelling therapeutic target. MK-8245 Trifluoroacetate (B77799) is a potent and selective, liver-targeted inhibitor of SCD1 that has demonstrated significant preclinical efficacy. This technical guide provides an in-depth overview of MK-8245, including its mechanism of action, quantitative data on its potency and in vivo efficacy, detailed experimental protocols for its evaluation, and a summary of its clinical development.

Introduction to SCD1 and the Rationale for Liver-Targeted Inhibition

Stearoyl-CoA desaturase 1 is an integral membrane protein located in the endoplasmic reticulum. It introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. These monounsaturated fatty acids are essential components of triglycerides, cholesterol esters, and membrane phospholipids.

Systemic inhibition of SCD1 has been associated with adverse effects in preclinical models, such as skin and eye dryness, due to the enzyme's role in maintaining lipid homeostasis in sebaceous glands.[1] To circumvent these toxicities while harnessing the therapeutic benefits of SCD1 inhibition in metabolic diseases, a liver-targeted approach was pursued in the development of MK-8245.[1][2] By selectively delivering the inhibitor to the liver, the primary site of action for treating metabolic disorders, off-target effects can be minimized.

Mechanism of Action of MK-8245 Trifluoroacetate

MK-8245 is a potent inhibitor of SCD1 across multiple species.[3] Its liver-specific delivery is achieved through active transport by Organic Anion Transporting Polypeptides (OATPs), which are highly expressed on the surface of hepatocytes.[2][4] The trifluoroacetate salt form of MK-8245 enhances its stability and suitability for pharmaceutical development.

Once inside the hepatocytes, MK-8245 directly inhibits SCD1, leading to a decrease in the synthesis of monounsaturated fatty acids. This alteration in the cellular lipid profile triggers a cascade of downstream effects beneficial for metabolic health, including:

-

Reduced Triglyceride Synthesis and Storage: Lower levels of monounsaturated fatty acids limit the substrate available for triglyceride formation, thereby reducing hepatic steatosis.

-

Increased Fatty Acid Oxidation: Inhibition of SCD1 has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn promotes the oxidation of fatty acids for energy production.

-

Improved Insulin (B600854) Sensitivity: By reducing hepatic lipid accumulation and modulating signaling pathways, SCD1 inhibition can lead to improved insulin signaling and glucose uptake.

Quantitative Data

In Vitro Potency

MK-8245 demonstrates high potency against SCD1 from various species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Species | IC50 (nM) | Reference |

| Microsomal SCD1 Assay | Human | 1 | [3] |

| Microsomal SCD1 Assay | Rat | 3 | [3] |

| Microsomal SCD1 Assay | Mouse | 3 | [3] |

| Primary Hepatocyte Assay | Human | 5 | [3] |

| Primary Hepatocyte Assay | Rat | 60 | [3] |

| HepG2 Cell Assay (OATP deficient) | Human | 1066 | [3] |

Table 1: In Vitro Potency of MK-8245 against SCD1.

In Vivo Efficacy and Tissue Distribution

In vivo studies in animal models of metabolic disease have demonstrated the efficacy of MK-8245 in improving glucose metabolism and its preferential distribution to the liver.

| Animal Model | Parameter | Result | Reference |

| Diet-Induced Obese (DIO) Mice | Oral Glucose Tolerance Test | Dose-dependent improvement in glucose clearance | [1] |

| Diet-Induced Obese (DIO) Mice | Body Weight | ~10% reduction after 3 weeks of treatment (10 mg/kg, BID) | [3] |

| Mouse | Liver/Plasma Ratio | >2-fold higher than non-liver targeted inhibitors | [4] |

| Mouse | Liver/Harderian Gland Ratio | Improved compared to non-liver targeted inhibitors | [4] |

Table 2: In Vivo Efficacy and Tissue Distribution of MK-8245.

Signaling Pathways and Experimental Workflows

SCD1 Signaling Pathway

The inhibition of SCD1 by MK-8245 impacts several key signaling pathways involved in metabolism and cell growth.

Caption: SCD1 signaling pathway and the impact of MK-8245 inhibition.

Experimental Workflow for Evaluating SCD1 Inhibitors

A typical preclinical workflow for the evaluation of a novel SCD1 inhibitor like MK-8245 is outlined below.

References

MK-8245 Trifluoroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of MK-8245 Trifluoroacetate (B77799), a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases and oncology.

Chemical Structure and Properties

MK-8245 Trifluoroacetate is the trifluoroacetic acid salt of the active pharmaceutical ingredient MK-8245. The trifluoroacetate salt form enhances the compound's stability and solubility properties.

Chemical Name: 2-(5-{3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-1,2,3,4-tetrazol-2-yl)acetic acid; trifluoroacetic acid[1]

Structure of MK-8245:

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 1415559-41-9 | [1] |

| Molecular Formula | C19H17BrF4N6O6 | [1] |

| Molecular Weight | 581.27 g/mol | [1] |

| SMILES | OC(=O)C(F)(F)F.OC(=O)CN1N=C(N=N1)C1=CC(=NO1)N1CCC(CC1)OC1=CC(F)=CC=C1Br | [1] |

| InChI Key | LEBPCMXFQYATAK-UHFFFAOYSA-N | [1] |

Biological Activity and Mechanism of Action

MK-8245 is a highly potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that plays a critical role in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs)[2][3][4]. The inhibition of SCD1 leads to a decrease in the cellular pool of MUFAs, which has been shown to have therapeutic effects in various disease models.

Potency and Selectivity

MK-8245 exhibits nanomolar potency against human, mouse, and rat SCD1. It is highly selective for SCD1 over other desaturases.

Table 2: In Vitro Potency of MK-8245

| Target | IC50 (nM) | Reference |

| Human SCD1 | 1 | [3][4] |

| Mouse SCD1 | 3 | [3][4] |

| Rat SCD1 | 3 | [3][4] |

Liver-Targeted Mechanism of Action

A key feature of MK-8245 is its liver-targeted delivery, which is achieved through the active transport by Organic Anion Transporting Polypeptides (OATPs) that are highly expressed on hepatocytes[5]. This liver-specific uptake minimizes systemic exposure and potential off-target effects.

Caption: Liver-specific uptake and mechanism of action of MK-8245.

Experimental Protocols

Synthesis of MK-8245

A practical, kilogram-scale, and chromatography-free synthesis of MK-8245 has been developed. The key steps involve:

-

Addition-Elimination Reaction: An efficient reaction between a piperidine (B6355638) fragment and a 3-bromoisoxaline.

-

Iodine-Mediated Oxidation: Oxidation of the resulting intermediate to the corresponding isoxazole.

-

Tetrazole Formation: A safe and scalable protocol for the formation of the tetrazole ring.

While the detailed, step-by-step protocol is proprietary, the published literature outlines this general synthetic strategy. For researchers aiming to synthesize MK-8245, the publication "Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245" in Organic Process Research & Development provides the foundational methodology.

Caption: General synthetic workflow for MK-8245.

Purification and Analytical Validation

Detailed protocols for the purification and analytical validation of this compound are not publicly available. However, standard methods for small molecule drugs would be employed:

-

Purification: Crystallization is a likely method for purification, especially given the development of a chromatography-free synthesis.

-

Analytical Validation:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be developed to determine the purity of the compound and quantify it in various matrices. The method would be validated for linearity, accuracy, precision, and specificity.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would be used to confirm the chemical structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition.

-

Human SCD1 Hepatocyte Assay

The inhibitory activity of MK-8245 on SCD1 in a cellular context is typically assessed using a hepatocyte-based assay. The general protocol involves:

-

Cell Culture: Primary human hepatocytes or a suitable human liver cell line (e.g., HepG2, though noting their potential lack of active OATPs) are cultured.

-

Compound Treatment: Cells are incubated with varying concentrations of MK-8245.

-

Substrate Addition: A labeled saturated fatty acid substrate (e.g., [14C]-stearic acid) is added to the culture medium.

-

Lipid Extraction: After a defined incubation period, total lipids are extracted from the cells.

-

Separation and Quantification: The fatty acids are converted to their methyl esters and separated by HPLC or TLC. The amounts of radiolabeled saturated and monounsaturated fatty acids are quantified to determine the SCD1 activity.

-

IC50 Determination: The concentration of MK-8245 that causes 50% inhibition of SCD1 activity is calculated.

OATP-Mediated Uptake Assay

To confirm the liver-specific uptake of MK-8245, in vitro transporter assays are conducted. A general protocol is as follows:

-

Cell Lines: Cell lines overexpressing specific OATP transporters (e.g., OATP1B1, OATP1B3) and a control cell line lacking these transporters are used.

-

Compound Incubation: The cells are incubated with a defined concentration of MK-8245 for various time points.

-

Cell Lysis and Quantification: After incubation, the cells are washed and lysed. The intracellular concentration of MK-8245 is quantified using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: The rate of uptake in the OATP-expressing cells is compared to the control cells to determine the contribution of the specific transporter to the uptake of MK-8245.

Summary of Quantitative Data

Table 3: Summary of In Vitro and In Vivo Data for MK-8245

| Parameter | Species | Value | Reference |

| hSCD1 IC50 | Human | 1 nM | [3][4] |

| mSCD1 IC50 | Mouse | 3 nM | [3][4] |

| rSCD1 IC50 | Rat | 3 nM | [3][4] |

| Rat Hepatocyte IC50 | Rat | 68 nM | [6] |

| HepG2 Cell IC50 | Human | ~1 µM | [6] |

| Δ5/Δ6 Desaturase Selectivity | Rat/Human | >100,000-fold | [7] |

| Tissue Distribution (Liver:Harderian Gland Ratio) | Mouse | 21:1 | [7] |

| eDIO Mouse Glucose Clearance ED50 | Mouse | 7 mg/kg | [8] |

Signaling Pathway of SCD1 Inhibition

The inhibition of SCD1 by MK-8245 has significant downstream effects on cellular signaling pathways, particularly in the context of metabolic diseases and cancer. By reducing the availability of MUFAs, SCD1 inhibition can induce ER stress and apoptosis in cancer cells and improve insulin sensitivity in metabolic tissues.

Caption: Downstream signaling effects of SCD1 inhibition by MK-8245.

This technical guide provides a summary of the currently available information on this compound. For more detailed experimental procedures, readers are encouraged to consult the primary literature cited herein.

References

- 1. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ebin.pub [ebin.pub]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of MK-8245 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of MK-8245, a potent and liver-targeted stearoyl-CoA desaturase (SCD1) inhibitor. The information presented is collated from key publications detailing a practical, kilogram-scale, and chromatography-free synthesis of the active pharmaceutical ingredient (API). This document includes a summary of quantitative data, detailed experimental protocols for the core synthesis, and a visual representation of the synthetic workflow.

Core Synthesis of MK-8245

The second-generation synthesis of MK-8245 is a robust nine-step linear sequence that addresses the challenges of the initial medicinal chemistry route, resulting in a significantly improved overall yield of 9.5%.[1][2] Key features of this process include a protecting-group-free SNAr reaction, an efficient addition-elimination reaction to form the isoxazole (B147169) precursor, an iodine-mediated oxidation, and a safe and scalable tetrazole formation protocol.[1][2][3]

Summary of Key Synthetic Steps and Yields

| Step | Reaction | Key Reagents | Yield |

| 1 | SNAr Reaction | 1,2-difluoro-4-bromobenzene, 4-hydroxypiperidine | High Yield (not specified) |

| 2 | Addition-Elimination | Piperidine (B6355638) derivative, 3-bromoisoxazoline | High Yield (not specified) |

| 3 | Oxidation | Iodine | High Yield (not specified) |

| 4 | Tetrazole Formation | Isoxazole derivative, NaN3, ZnBr2 | High Yield (not specified) |

| 5 | Alkylation | Tetrazole intermediate, alkylating agent | Not specified |

| 6 | Deprotection & Crystallization | - | 94% |

| Overall | Complete Sequence | 9.5% (over 9 steps) |

Experimental Protocols

The following protocols are based on the published second-generation synthesis of MK-8245.[1][2]

Step 1: Synthesis of the Piperidine Intermediate (Protecting-Group-Free SNAr Reaction)

An efficient nucleophilic aromatic substitution (SNAr) reaction is employed to couple 1,2-difluoro-4-bromobenzene with 4-hydroxypiperidine. This method avoids the use of protecting groups, improving the overall efficiency of the synthesis.

Step 2: Formation of the Isoxazoline (B3343090) Intermediate (Addition-Elimination)

The piperidine intermediate undergoes an efficient addition-elimination reaction with a 3-bromoisoxazoline derivative. This key step constructs the core structure of the molecule.

Step 3: Oxidation to the Isoxazole

The resulting isoxazoline is oxidized to the corresponding isoxazole using an iodine-mediated protocol. This reaction is crucial for establishing the aromaticity of the isoxazole ring.

Step 4: Safe and Scalable Tetrazole Formation

A safe and scalable protocol was developed for the formation of the tetrazole ring. This method utilizes zinc bromide (ZnBr2) and sodium azide (B81097) (NaN3) under neutral conditions to minimize the generation of hazardous hydrazoic acid.

Step 5: Alkylation of the Tetrazole

Following the formation of the tetrazole, an alkylation step is performed to introduce the acetic acid side chain. This step leads to the formation of regioisomers.

Step 6: Isolation and Purification of MK-8245

The desired regioisomer of the alkylated tetrazole is isolated through selective crystallization. A final deprotection step, followed by direct crystallization, yields the pure MK-8245 active pharmaceutical ingredient (API) with 94% yield for the final crystallization step.[2]

Synthesis of MK-8245 Trifluoroacetate (B77799)

While the primary literature focuses on the synthesis of the MK-8245 API, the trifluoroacetate salt can be prepared using standard procedures. Trifluoroacetic acid (TFA) is a common counter-ion used in the preparation of active pharmaceutical ingredients.

General Protocol for Trifluoroacetate Salt Formation:

-

Dissolution: Dissolve the purified MK-8245 API in a suitable organic solvent, such as dichloromethane (B109758) or a mixture of solvents.

-

Acidification: Add a stoichiometric amount of trifluoroacetic acid to the solution. The molar ratio of the API to trifluoroacetic acid is typically 1:1.

-

Precipitation/Crystallization: The trifluoroacetate salt will precipitate from the solution. The precipitation can be induced by cooling the solution or by adding a less polar co-solvent.

-

Isolation and Drying: The resulting solid is collected by filtration, washed with a suitable solvent to remove any excess acid, and dried under vacuum to yield the final MK-8245 trifluoroacetate salt.

Synthetic Workflow Diagram

Caption: Second-generation synthetic workflow for MK-8245.

References

The Liver-Targeting Mechanism of MK-8245: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8245 is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids. Developed for the treatment of type 2 diabetes and dyslipidemia, a key feature of MK-8245 is its liver-targeted design. This strategic approach aims to maximize therapeutic efficacy in the liver, the primary site of action for metabolic regulation, while minimizing potential adverse effects in other tissues, such as the skin and eyes, which have been a limiting factor for systemic SCD1 inhibitors. The liver-specificity of MK-8245 is achieved through its selective uptake by organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, which are highly expressed on the basolateral membrane of hepatocytes. This technical guide provides an in-depth analysis of the liver-targeting mechanism of MK-8245, detailing the experimental data, protocols, and underlying biological pathways.

Core Mechanism: Selective Inhibition of Hepatic SCD1

Stearoyl-CoA desaturase 1 is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) and palmitoleate, from saturated fatty acids (SFAs). Dysregulation of SCD1 activity is implicated in various metabolic disorders, including insulin (B600854) resistance, hyperlipidemia, and non-alcoholic fatty liver disease (NAFLD).

MK-8245 was designed to specifically inhibit SCD1 in the liver, thereby reducing the hepatic production of MUFAs and improving metabolic parameters. The core of its mechanism revolves around its high affinity for the SCD1 enzyme.

In Vitro Potency

MK-8245 demonstrates potent inhibition of SCD1 across multiple species.

| Target | IC50 (nM) | Assay System |

| Human SCD1 | 1 | Microsomal Enzyme Assay |

| Rat SCD1 | 3 | Microsomal Enzyme Assay |

| Mouse SCD1 | 3 | Microsomal Enzyme Assay |

| Rat Hepatocytes | 68 | Cellular Assay |

| HepG2 Cells | ~1000 | Cellular Assay |

Data compiled from multiple sources.[1][2]

The significant difference in potency between primary rat hepatocytes (which express OATPs) and HepG2 cells (which lack significant OATP expression) provides the initial evidence for the role of active transport in the cellular uptake of MK-8245.[1][2]

The Liver-Targeting Strategy: Exploiting OATP Transporters

The cornerstone of MK-8245's liver-targeting mechanism is its designed interaction with specific uptake transporters expressed predominantly on the surface of liver cells.

Signaling Pathway: OATP-Mediated Uptake

MK-8245 is a substrate for the organic anion transporting polypeptides (OATPs), a family of transporters responsible for the uptake of a wide range of endogenous and xenobiotic compounds into the liver.[3] Specifically, OATP1B1 and OATP1B3 are the key players in the hepatic uptake of MK-8245.

Caption: OATP-mediated uptake and intracellular action of MK-8245.

Preclinical Evidence of Liver-Targeting

Tissue distribution studies in preclinical models confirmed the preferential accumulation of MK-8245 in the liver.

| Species | Tissue Ratio (Liver : Other) | Dose (mg/kg, p.o.) |

| Mouse | 21:1 (Liver:Harderian Gland) | 10 |

| Rat | >30:1 (Liver:Skin) | 10 |

| Dog | >30:1 (Liver:Skin) | Not Specified |

| Rhesus Monkey | >30:1 (Liver:Skin) | Not Specified |

Data compiled from multiple sources.[1]

The high liver-to-skin and liver-to-Harderian gland (a surrogate for the eye's meibomian gland) ratios are indicative of the successful liver-targeting strategy, minimizing exposure to tissues associated with adverse effects of non-targeted SCD1 inhibitors.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the liver-targeting mechanism of MK-8245.

In Vitro SCD1 Inhibition Assay (Microsomal)

-

Objective: To determine the direct inhibitory potency of MK-8245 on the SCD1 enzyme.

-

Methodology:

-

Microsomes are prepared from cells or tissues expressing the target SCD1 enzyme (human, rat, or mouse).

-

The microsomes are incubated with a radiolabeled substrate, typically [14C]stearoyl-CoA.

-

Varying concentrations of MK-8245 are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is quenched, and the lipids are extracted.

-

The radiolabeled monounsaturated fatty acid product is separated from the saturated fatty acid substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of product formed is quantified by scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular SCD1 Inhibition Assay (Hepatocytes vs. HepG2)

-

Objective: To assess the role of active transport in the cellular potency of MK-8245.

-

Methodology:

-

Primary hepatocytes (expressing OATPs) and HepG2 cells (lacking significant OATP expression) are cultured.

-

Cells are incubated with a stable isotope-labeled fatty acid, such as d3-palmitic acid.

-

Increasing concentrations of MK-8245 are added to the culture medium.

-

After an incubation period, the cells are harvested, and lipids are extracted.

-

The ratio of the deuterated monounsaturated fatty acid product to the deuterated saturated fatty acid precursor is measured by liquid chromatography-mass spectrometry (LC-MS).

-

The IC50 is determined based on the reduction of this desaturation index.

-

OATP Transporter Uptake Assay

-

Objective: To confirm that MK-8245 is a substrate of OATP transporters.

-

Methodology:

-

HEK293 cells are transiently or stably transfected to express specific OATP transporters (e.g., OATP1B1, OATP1B3) or a mock vector.

-

The cells are incubated with radiolabeled MK-8245 at 37°C for a short period (to measure initial uptake rates).

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

-

The uptake in the OATP-expressing cells is compared to the uptake in the mock-transfected cells to determine the transporter-mediated uptake.

-

In Vivo Tissue Distribution Studies

-

Objective: To determine the pharmacokinetic profile and tissue distribution of MK-8245 in animal models.

-

Methodology:

-

Animal models (e.g., mice, rats) are administered a single oral dose of radiolabeled ([14C] or [3H]) MK-8245.

-

At various time points post-dose, animals are euthanized, and blood and various tissues (liver, skin, Harderian gland, etc.) are collected.

-

The concentration of MK-8245 in plasma and tissue homogenates is determined by LC-MS/MS or by measuring radioactivity.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC) and tissue-to-plasma concentration ratios are calculated.

-

Diet-Induced Obesity (DIO) Mouse Model for Efficacy

-

Objective: To evaluate the in vivo efficacy of MK-8245 on metabolic parameters.

-

Methodology:

-

Mice (e.g., C57BL/6) are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and dyslipidemia.

-

The DIO mice are then treated with MK-8245 or a vehicle control, typically via oral gavage, for a specified duration.

-

Throughout the study, parameters such as body weight, food intake, and blood glucose levels are monitored.

-

At the end of the study, blood samples are collected to measure plasma lipids (triglycerides, cholesterol) and insulin.

-

Livers are harvested for histological analysis (e.g., H&E staining for steatosis) and measurement of hepatic triglyceride content.

-

Clinical Development and Outlook

A Phase I clinical trial (NCT00790556) was conducted to evaluate the safety, tolerability, and pharmacokinetics of MK-8245 in healthy male subjects. While detailed results from this trial are not widely published, it has been reported that no severe adverse events were observed.[4]

The development of liver-targeted SCD1 inhibitors like MK-8245 represents a significant advancement in the pursuit of safer and more effective therapies for metabolic diseases. The strategic utilization of hepatic transporters to concentrate the drug at its site of action while minimizing systemic exposure is a design principle with broad applicability in drug development.

Logical Workflow and Relationships

The following diagram illustrates the logical flow from the therapeutic rationale to the clinical evaluation of MK-8245.

Caption: The developmental pathway of MK-8245.

References

MK-8245: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][2] Due to its role in lipid metabolism, SCD1 has emerged as a promising therapeutic target for metabolic diseases. MK-8245 was developed to selectively inhibit hepatic SCD1, thereby minimizing potential side effects associated with systemic SCD1 inhibition observed in preclinical models, such as skin and eye abnormalities.[1][2] This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for MK-8245.

Pharmacokinetics

The pharmacokinetic profile of MK-8245 is characterized by its targeted distribution to the liver. This is achieved through the molecule's design, which facilitates recognition and active transport by liver-specific organic anion transporting polypeptides (OATPs).[1][2] While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC are not publicly available in detail, preclinical studies in mice, rats, dogs, and rhesus monkeys have consistently demonstrated significantly higher concentrations of MK-8245 in the liver compared to other tissues.[1]

Table 1: Preclinical Pharmacokinetic Profile of MK-8245

| Parameter | Species | Finding | Reference |

| Tissue Distribution | Mouse, Rat, Dog, Rhesus Monkey | Concentrated in the liver with low exposure in skin and eye tissues. | [1] |

| Liver-to-Skin Ratio | Mouse, Rat, Dog, Rhesus Monkey | >30 | [1] |

| Liver-to-Harderian Gland Ratio | Mouse | 21 | [1] |

Pharmacodynamics

The primary pharmacodynamic effect of MK-8245 is the dose-dependent inhibition of SCD1 activity in the liver. This leads to a decrease in the synthesis of monounsaturated fatty acids, which has downstream effects on glucose and lipid metabolism.

In Vitro Potency

MK-8245 demonstrates high potency against SCD1 across multiple species in vitro.

Table 2: In Vitro IC50 Values for MK-8245

| Assay | Species | IC50 (nM) | Reference |

| SCD1 Enzyme Assay | Human | 1 | [1] |

| Rat | 3 | [1] | |

| Mouse | 3 | [1] | |

| Hepatocyte Assay (OATP-functional) | Rat | 68 | [1] |

| HepG2 Cell Assay (OATP-deficient) | Human | ~1000 | [1] |

In Vivo Efficacy

In preclinical models of diet-induced obesity and insulin (B600854) resistance, MK-8245 has shown beneficial effects on glucose homeostasis. A Phase 1 clinical trial in patients with type 2 diabetes has been completed, and while detailed results are not fully published, it was reported that there were no severe adverse events.[3]

Table 3: In Vivo Pharmacodynamic Effects of MK-8245

| Model | Effect | ED50 | Reference |

| Diet-Induced Obese Mice | Improved glucose clearance in an oral glucose tolerance test. | 7 mg/kg | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of MK-8245. The following are outlines of key experimental methodologies.

In Vitro SCD1 Inhibition Assay (Mouse Liver Microsomes)

This assay determines the direct inhibitory activity of MK-8245 on the SCD1 enzyme.

Protocol Outline:

-

Preparation of Mouse Liver Microsomes:

-

Homogenize fresh or frozen mouse liver tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).

-

Perform differential centrifugation to isolate the microsomal fraction.[4][5]

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

SCD1 Activity Assay:

-

In a reaction mixture, combine liver microsomes, a source of reducing equivalents (e.g., NADH or NADPH), and varying concentrations of MK-8245.

-

Initiate the reaction by adding a radiolabeled substrate, such as [14C]-stearoyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and extract the total lipids.

-

Saponify the lipids and separate the fatty acids (stearic acid and oleic acid) using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantify the amount of radioactivity in the stearic and oleic acid peaks to determine the percent inhibition of SCD1 activity.

-

Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

This in vivo assay evaluates the effect of MK-8245 on glucose metabolism.[6][7][8][9][10]

Protocol Outline:

-

Animal Model:

-

Use male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.

-

-

Drug Administration:

-

Administer MK-8245 or vehicle control orally (p.o.) at the desired dose(s) at a specified time before the glucose challenge.

-

-

OGTT Procedure:

-

Fast the mice for a defined period (e.g., 6 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from tail vein blood using a glucometer.

-

Administer a bolus of glucose (e.g., 2 g/kg) orally via gavage.

-

Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the glucose excursion over time for each treatment group.

-

Compare the AUC values between the MK-8245-treated and vehicle-treated groups to determine the effect on glucose tolerance.

-

Signaling Pathways and Experimental Workflows

The mechanism of action of MK-8245 and the experimental workflow to characterize it can be visualized through the following diagrams.

References

- 1. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. mmpc.org [mmpc.org]

- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

MK-8245: A Deep Dive into its In Vitro and In Vivo Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism. The development of MK-8245 was driven by the need to mitigate the adverse effects associated with systemic SCD inhibition, such as skin and eye dryness, by concentrating the drug's action in the liver, the primary site for its therapeutic efficacy in treating metabolic diseases. This guide provides a comprehensive overview of the in vitro and in vivo studies that have characterized the pharmacological profile of MK-8245.

Mechanism of Action

MK-8245 is a phenoxy piperidine (B6355638) isoxazole (B147169) derivative containing a tetrazole acetic acid moiety. This specific chemical structure is key to its liver-targeting mechanism, as it is recognized by and actively transported into hepatocytes by liver-specific organic anion transporting polypeptides (OATPs).[1]

Once inside the hepatocyte, MK-8245 potently inhibits Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the endoplasmic reticulum membrane. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from saturated fatty acids (SFAs) like stearate (B1226849) (18:0) and palmitate (16:0).[2][3] This reaction is essential for the synthesis of complex lipids such as triglycerides and phospholipids.

By inhibiting SCD1, MK-8245 disrupts lipid homeostasis, leading to an increased intracellular ratio of SFAs to MUFAs. This alteration can trigger cellular stress and modulate signaling pathways involved in metabolism.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from in vitro and in vivo studies of MK-8245.

Table 1: In Vitro Potency of MK-8245

| Target | Species | Assay | IC50 |

| SCD1 | Human | Enzyme Assay | 1 nM[1][4] |

| SCD1 | Rat | Enzyme Assay | 3 nM[1][4] |

| SCD1 | Mouse | Enzyme Assay | 3 nM[1][4] |

| SCD Inhibition | Rat | Hepatocyte Assay (OATP-functional) | 68 nM[1][4] |

| SCD Inhibition | Human | HepG2 Cell Assay (OATP-deficient) | ~1 µM[1][4] |

Table 2: In Vivo Efficacy and Tissue Distribution of MK-8245

| Species | Model | Parameter | Value |

| Mouse | eDIO (diet-induced obese) | Glucose Clearance (ED50) | 7 mg/kg[1] |

| Rat | - | Liver-to-Harderian Gland Ratio | 21[1] |

| Mouse | - | Liver-to-Skin Ratio | >30:1[1] |

| Rat | - | Liver-to-Skin Ratio | >30:1[1] |

| Dog | - | Liver-to-Skin Ratio | >30:1[1] |

| Rhesus Monkey | - | Liver-to-Skin Ratio | >30:1[1] |

Experimental Protocols

In Vitro Studies

1. SCD1 Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory activity of MK-8245 on SCD1 enzyme.

-

Methodology:

-

Microsome Preparation: Microsomes containing SCD1 are isolated from liver tissue or recombinant expression systems.

-

Reaction Mixture: A reaction mixture is prepared containing the isolated microsomes, a radiolabeled substrate such as [14C]-stearoyl-CoA, and the necessary co-factors (NADH, cytochrome b5).

-

Inhibitor Addition: MK-8245 is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Lipid Extraction and Separation: The reaction is stopped, and total lipids are extracted. The radiolabeled saturated and monounsaturated fatty acids are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactivity in the substrate and product bands is quantified to determine the percentage of SCD1 inhibition at each concentration of MK-8245. The IC50 value is then calculated.

-

2. Rat Hepatocyte Assay for SCD Inhibition

-

Objective: To assess the inhibitory activity of MK-8245 in a cellular environment with functional OATP transporters.

-

Methodology:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats and cultured.

-

Compound Treatment: Cultured hepatocytes are treated with varying concentrations of MK-8245.

-

Radiolabeling: A radiolabeled fatty acid precursor, such as [14C]-acetic acid or [14C]-stearic acid, is added to the culture medium.

-

Incubation: The cells are incubated to allow for fatty acid synthesis and desaturation.

-

Lipid Analysis: Cellular lipids are extracted, and the ratio of radiolabeled monounsaturated to saturated fatty acids is determined by HPLC or gas chromatography (GC).

-

IC50 Determination: The concentration of MK-8245 that causes 50% inhibition of SCD activity is calculated.

-

3. HepG2 Cell Assay

-

Objective: To evaluate the activity of MK-8245 in a human liver cell line that lacks significant OATP transporter function, thereby assessing passive diffusion.

-

Methodology:

-

Cell Culture: Human HepG2 cells are cultured under standard conditions.

-

Compound Incubation: The cells are incubated with a range of MK-8245 concentrations.

-

SCD Activity Measurement: Similar to the hepatocyte assay, SCD activity is measured by monitoring the conversion of a radiolabeled substrate to its monounsaturated product.

-

IC50 Calculation: The IC50 value is determined to assess the compound's potency in the absence of active transport.

-

In Vivo Studies

1. Pharmacodynamic (PD) and Efficacy Studies in eDIO Mice

-

Objective: To evaluate the effect of MK-8245 on glucose metabolism and its in vivo target engagement.

-

Methodology:

-

Animal Model: Diet-induced obese (eDIO) mice are used as a model for metabolic disease.

-

Drug Administration: MK-8245 is administered orally to the mice at various doses.

-

Oral Glucose Tolerance Test (OGTT): Following drug administration, a glucose challenge is given to the mice. Blood glucose levels are monitored at different time points to assess glucose clearance. The effective dose for 50% improvement in glucose clearance (ED50) is determined.

-

Tissue Collection and Analysis: Liver and other tissues are collected to measure the desaturation index (ratio of monounsaturated to saturated fatty acids) as a marker of SCD1 inhibition.

-

2. Tissue Distribution Studies

-

Objective: To determine the distribution of MK-8245 in various tissues and confirm its liver-targeting properties.

-

Methodology:

-

Animal Models: Studies are conducted in multiple species, including mice, rats, dogs, and rhesus monkeys.

-

Drug Dosing: A single dose of MK-8245 is administered to the animals.

-

Tissue Harvesting: At specific time points after dosing, various tissues (liver, skin, Harderian gland, etc.) and plasma are collected.

-

Compound Quantification: The concentration of MK-8245 in each tissue and plasma sample is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Ratio Calculation: The ratios of drug concentration in the liver to other tissues (e.g., liver-to-skin ratio, liver-to-Harderian gland ratio) are calculated to quantify the degree of liver targeting.

-

Mandatory Visualizations

Caption: Mechanism of action of MK-8245 on the SCD1 pathway.

Caption: High-level experimental workflow for MK-8245 characterization.

References

The Dual-Faceted Role of MK-8245 Trifluoroacetate in Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of MK-8245 trifluoroacetate (B77799) in lipid metabolism. It delineates the distinct yet potentially synergistic effects of its two components: the potent, liver-targeted Stearoyl-CoA Desaturase (SCD) inhibitor, MK-8245, and its trifluoroacetate (TFA) counterion, a bioactive entity that has been shown to influence lipid levels through Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) activation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Executive Summary

MK-8245 is a preclinical drug candidate developed as a liver-selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the synthesis of monounsaturated fatty acids.[1] By inhibiting SCD1, MK-8245 demonstrates potential antidiabetic and antidyslipidemic properties.[1] Concurrently, the trifluoroacetate (TFA) counterion, often considered inert, has been identified in recent preclinical studies as an active modulator of lipid metabolism.[2] TFA has been shown to reduce plasma cholesterol and triglyceride levels by activating PPAR-α, a key regulator of fatty acid oxidation.[2] This guide will dissect the individual contributions of MK-8245 and TFA to lipid metabolism, presenting the available preclinical data and experimental context.

MK-8245: A Liver-Targeted SCD1 Inhibitor

MK-8245 was designed to selectively inhibit SCD1 in the liver, thereby minimizing potential side effects associated with systemic SCD1 inhibition.[1] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) and palmitoleate. These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[3] Inhibition of SCD1 in the liver is expected to reduce the synthesis of these lipids, leading to improvements in dyslipidemia.

Quantitative Data on the Effects of MK-8245

| Parameter | Species | IC50 (nM) | Reference |

| SCD1 Inhibition | Human | 1 | [4] |

| SCD1 Inhibition | Rat | 3 | [4] |

| SCD1 Inhibition | Mouse | 3 | [4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further studies are required to provide comprehensive tables of in vivo effects on plasma lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides.

Experimental Protocols for MK-8245

The development of MK-8245 involved a series of in vitro and in vivo assays to determine its potency and selectivity.[1]

In Vitro SCD1 Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8245 against human, rat, and mouse SCD1.

-

Methodology:

-

Microsomes containing SCD1 from human, rat, or mouse liver were prepared.

-

The microsomes were incubated with a radiolabeled substrate, such as [14C]stearoyl-CoA.

-

Varying concentrations of MK-8245 were added to the reaction mixture.

-

The reaction was allowed to proceed for a specific time, after which the lipids were extracted.

-

The conversion of [14C]stearoyl-CoA to [14C]oleoyl-CoA was quantified using thin-layer chromatography (TLC) and radioisotope detection.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Liver-Targeting Assessment (in vitro):

-

Objective: To assess the selective uptake and activity of MK-8245 in liver cells.

-

Methodology:

-

Two cell lines were used: primary hepatocytes (expressing organic anion transporting polypeptides - OATPs) and a cell line lacking OATPs (e.g., HepG2).

-

Both cell types were treated with varying concentrations of MK-8245.

-

SCD1 activity was measured in each cell line using a similar method to the in vitro inhibition assay.

-

A higher potency in the OATP-expressing cells indicated liver-targeted uptake.

-

In Vivo Efficacy Studies (e.g., in diet-induced obese mice):

-

Objective: To evaluate the antidiabetic and antidyslipidemic effects of MK-8245 in a relevant animal model.

-

Methodology:

-

Mice were fed a high-fat diet to induce obesity, insulin (B600854) resistance, and dyslipidemia.

-

Animals were treated with MK-8245 or vehicle control, typically via oral gavage, for a specified period.

-

Blood samples were collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

-

Liver tissue was harvested to assess hepatic steatosis and SCD1 activity.

-

Signaling Pathway of SCD1 Inhibition

The inhibition of SCD1 by MK-8245 directly impacts the downstream pathways of lipid synthesis. A simplified representation of this is provided below.

References

Methodological & Application

Application Notes and Protocols for MK-8245 Trifluoroacetate in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8245 trifluoroacetate (B77799) is a potent and liver-targeted inhibitor of stearoyl-CoA desaturase (SCD), an enzyme pivotal in fatty acid metabolism. By catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids, SCD plays a crucial role in the regulation of lipid homeostasis. Dysregulation of SCD activity has been implicated in various metabolic disorders, including diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). MK-8245 has demonstrated promising preclinical efficacy as an antidiabetic and antidyslipidemic agent.[1][2][3] Its liver-specific targeting, mediated by organic anion transporting polypeptides (OATPs), minimizes systemic side effects commonly associated with non-targeted SCD inhibitors, such as skin and eye dryness.[1] These application notes provide a comprehensive overview of the in vivo applications of MK-8245 trifluoroacetate, including recommended dosage, experimental protocols, and relevant signaling pathways.

Data Presentation

In Vitro Potency of MK-8245

| Target | IC50 (nM) | Species |

| SCD1 | 1 | Human |

| SCD1 | 3 | Rat |

| SCD1 | 3 | Mouse |

Data sourced from publicly available research.

In Vivo Dosage and Efficacy

| Animal Model | Species | Dosage | Route | Key Findings |

| Pharmacodynamic Study | Sprague-Dawley Rat | 10 mg/kg | Oral | Complete inhibition of d7-oleic acid formation from d7-stearic acid, indicating full SCD1 inhibition. |

| Diet-Induced Obesity (DIO) | Mouse | 10 mg/kg | Oral | Lowered body weight, improved glucose homeostasis (fasting glucose and HOMA-IR).[1] |

| Sucrose-Fed Model | Rat | Dose-dependent | Oral | Significantly reduced SCD activity in plasma and liver; reduced liver triglycerides. |

Signaling Pathway

The primary mechanism of action of MK-8245 is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in the de novo lipogenesis pathway, responsible for converting saturated fatty acids (SFAs) like palmitic acid and stearic acid into monounsaturated fatty acids (MUFAs), primarily oleic acid. The expression of the SCD1 gene is transcriptionally regulated by several key factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Liver X Receptor (LXR), and Carbohydrate Response Element-Binding Protein (ChREBP). Insulin and glucose are upstream activators of this pathway.

References

Application Notes and Protocols for Dissolving MK-8245 Trifluoroacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK-8245 is a potent and selective, liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD).[1] It demonstrates high efficacy against human, rat, and mouse SCD1 with IC50 values in the low nanomolar range.[2][3] The trifluoroacetate (B77799) salt of MK-8245 is a common form used in research settings. Due to its chemical properties, particularly its low aqueous solubility, proper dissolution is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the dissolution, preparation of stock and working solutions, and storage of MK-8245 Trifluoroacetate.

Data Presentation: Solubility Profile

The solubility of MK-8245 has been determined in various common laboratory solvents. It is essential to use fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) for optimal dissolution, as absorbed moisture can significantly reduce solubility.[4][5] The compound is generally insoluble in aqueous solutions and ethanol.[5]

| Compound Form | Solvent | Reported Solubility | Notes |

| MK-8245 | DMSO | ≥ 100 mg/mL (214.02 mM)[4][6] | Use fresh, anhydrous DMSO. Sonication or warming may aid dissolution.[4][7] |

| 93 mg/mL (199.03 mM)[5] | |||

| 86 mg/mL (184.06 mM)[7] | |||

| Water | Insoluble[5] | ||

| Ethanol | Insoluble[5] | ||

| This compound | DMSO | 10 mM[3] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions (for In Vitro Use)

This protocol describes the preparation of a concentrated stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous media for cellular assays.

Materials and Equipment:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile polypropylene (B1209903) or glass vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Pipettes

Procedure:

-

Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of the compound into a sterile vial.

-

Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Molecular Weight of this compound: 581.27 g/mol [3]

-

Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

-

Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial.

-

Mix: Cap the vial tightly and vortex thoroughly. If necessary, use a bath sonicator or gently warm the solution (e.g., in a 37°C water bath) to aid complete dissolution.[4][7]

-

Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.[5]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into cell culture media or assay buffer. It is crucial to ensure the final DMSO concentration is low enough (typically ≤0.1%) to avoid solvent-induced toxicity in cells.

Materials and Equipment:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium or aqueous assay buffer

-

Sterile tubes and pipettes

Procedure:

-

Determine Final Concentration: Decide the final concentration of this compound required for your experiment.

-

Serial Dilution: Perform a serial dilution of the DMSO stock solution into the aqueous buffer or medium.

-

Mixing: Add the small volume of the DMSO stock solution to the larger volume of aqueous medium (not the reverse) while vortexing or mixing to prevent precipitation.

-

Final DMSO Check: Ensure the final concentration of DMSO in the working solution does not exceed the tolerance level of your experimental system.

Protocol 3: Preparation of Formulations for In Vivo Administration

This compound is insoluble in water, requiring a specific vehicle for in vivo studies. The following formulation is recommended for oral administration.[4][7]

Materials and Equipment:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):

-

Prepare Stock: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[4]

-

Add Solvents Sequentially: For a final volume of 1 mL, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:[4] a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the concentrated DMSO stock solution to the PEG300 and mix until uniform. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Add 450 µL of Saline to bring the total volume to 1 mL and mix thoroughly.

-

Final Concentration: This procedure will yield a final drug concentration of 2.5 mg/mL.[4] Adjust the initial stock concentration or volumes as needed for your target dose. The resulting solution should be clear.[4]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Solid Powder: Store at -20°C for up to 3 years. Keep the container tightly sealed and protected from moisture and light.[5]

-

Stock Solutions (in DMSO): Aliquot and store at -80°C for up to one year or at -20°C for up to one month.[5] Avoid repeated freeze-thaw cycles.[5]

Visualizations

Experimental Workflow

References

- 1. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound |CAS:1415559-41-9 Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. MK-8245 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]

Application Notes and Protocols: MK-8245 Trifluoroacetate in Diabetes Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism.[1][2] SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3] Dysregulation of SCD activity is implicated in various metabolic disorders, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[3]

MK-8245 was specifically designed for liver-specific delivery to maximize therapeutic efficacy in metabolic diseases while minimizing the adverse effects associated with systemic SCD inhibition, such as skin and eye issues.[1][2] This is achieved through its recognition by liver-specific organic anion transporting polypeptides (OATPs).[1][2] These application notes provide a comprehensive overview of MK-8245 Trifluoroacetate's use in preclinical diabetes research, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

MK-8245 exerts its therapeutic effects by inhibiting SCD1, the primary isoform of SCD in the liver. This inhibition leads to a decrease in the synthesis of MUFAs, such as oleic acid and palmitoleic acid, from their saturated precursors, stearic acid and palmitic acid, respectively. The alteration in the SFA to MUFA ratio impacts cellular membrane fluidity, lipid signaling, and triglyceride storage.[3] The accumulation of SFAs can induce endoplasmic reticulum (ER) stress, leading to the activation of apoptotic pathways in metabolically stressed cells.[3]

Liver-Targeting Mechanism

A key feature of MK-8245 is its targeted delivery to the liver. The molecule is designed to be a substrate for OATPs, which are highly expressed on the sinusoidal membrane of hepatocytes. This active transport mechanism concentrates the inhibitor in the liver, the primary site for its therapeutic action in diabetes and dyslipidemia, while reducing its exposure in other tissues.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for MK-8245 from in vitro and in vivo preclinical studies.

In Vitro Activity

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (SCD1 enzyme) | Human | 1 nM | [1][2] |

| Rat | 3 nM | [1][2] | |

| Mouse | 3 nM | [1][2] | |

| IC50 (SCD inhibition) | Rat Hepatocytes (OATP-functional) | 68 nM | [1][2] |

| HepG2 Cells (OATP-deficient) | ~1 µM | [1][2] |

In Vivo Efficacy and Distribution

| Parameter | Animal Model | Value | Reference |

| ED50 (Glucose Clearance) | eDIO Mice | 7 mg/kg | [1] |

| Liver-to-Harderian Gland Ratio | Mice (at 10 mg/kg) | 21 | [1] |

| Liver-to-Skin Ratio | Mice, Rats, Dogs, Rhesus Monkeys | >30:1 | [1] |

Experimental Protocols

Protocol 1: In Vitro SCD1 Inhibition Assay in Hepatocytes

Objective: To determine the in vitro potency of MK-8245 in inhibiting SCD1 activity in primary hepatocytes.

Materials:

-

This compound

-

Primary hepatocytes (e.g., rat, human)

-

Hepatocyte culture medium

-

[1-14C]-stearic acid

-

Scintillation counter

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1)

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Plate primary hepatocytes in appropriate culture plates and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of MK-8245 in culture medium to achieve the desired final concentrations.

-

Remove the culture medium from the hepatocytes and add the medium containing different concentrations of MK-8245. Include a vehicle control (medium with solvent only).

-

Pre-incubate the cells with the compound for a specified time (e.g., 1-2 hours).

-

Add [1-14C]-stearic acid to each well and incubate for an appropriate period (e.g., 4 hours) to allow for its conversion to [1-14C]-oleic acid.

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Extract total lipids from the cells using a chloroform:methanol solvent system.

-

Separate the fatty acid species (stearic acid and oleic acid) using TLC.

-

Visualize and quantify the radioactive spots corresponding to stearic acid and oleic acid using a scintillation counter or phosphorimager.

-

Calculate the percentage of SCD1 inhibition at each concentration of MK-8245 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Evaluation of MK-8245 in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the in vivo efficacy of MK-8245 on glucose homeostasis and body weight in a DIO mouse model.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Glucometer and test strips

-

Equipment for oral gavage

Procedure:

-

Induce obesity and insulin (B600854) resistance in C57BL/6J mice by feeding them an HFD for 8-12 weeks. Maintain a control group on a standard chow diet.

-

After the induction period, randomize the HFD-fed mice into a vehicle control group and one or more MK-8245 treatment groups (e.g., 3, 10, 30 mg/kg).

-

Administer MK-8245 or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly (e.g., 2-3 times per week).

-

Perform an oral glucose tolerance test (OGTT) at the end of the treatment period:

-

Fast the mice overnight (approximately 16 hours).

-

Record baseline blood glucose levels (t=0) from tail vein blood.

-

Administer a glucose solution (e.g., 2 g/kg) via oral gavage.

-

Measure blood glucose at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

-

At the end of the study, collect terminal blood samples for analysis of plasma lipids (triglycerides, total cholesterol, free fatty acids) and HbA1c.

-

Collect liver tissue for analysis of the desaturation index (ratio of oleic acid to stearic acid) and histological assessment of hepatic steatosis.

Protocol 3: Assessment of Liver-Specific Drug Distribution

Objective: To confirm the liver-targeted distribution of MK-8245.

Materials:

-

Mice or rats

-

This compound

-

Vehicle for administration

-

Equipment for tissue homogenization and extraction

-

LC-MS/MS system for drug quantification

Procedure:

-

Administer a single dose of MK-8245 to the animals (e.g., 10 mg/kg, p.o.).

-

At a predetermined time point (e.g., peak plasma concentration), euthanize the animals.

-

Collect various tissues, including the liver, skin, and Harderian gland (a tissue known to be affected by systemic SCD inhibitors).

-

Homogenize the tissues and extract the drug using an appropriate solvent system.

-

Quantify the concentration of MK-8245 in each tissue extract using a validated LC-MS/MS method.

-

Calculate the liver-to-skin and liver-to-Harderian gland concentration ratios to determine the degree of liver targeting.

Visualizations

Signaling Pathway of SCD1 Inhibition and ER Stress

Caption: Signaling cascade initiated by MK-8245-mediated SCD1 inhibition.

Experimental Workflow for In Vivo Evaluation of MK-8245

Caption: Workflow for assessing MK-8245 efficacy in a DIO mouse model.

Liver-Targeting Mechanism of MK-8245

Caption: Liver-specific uptake of MK-8245 via OATP transporters.

References

Application of MK-8245 in Non-alcoholic Fatty Liver Disease (NAFLD) Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. MK-8245 is a potent, liver-targeted inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. The inhibition of SCD1 in the liver is a promising therapeutic strategy for NAFLD as it can reduce hepatic fat accumulation and improve metabolic parameters. This document provides detailed application notes and protocols for the use of MK-8245 in preclinical NAFLD research.

Mechanism of Action

MK-8245 is designed for liver-specific targeting to minimize the adverse effects associated with systemic SCD1 inhibition. It is a potent inhibitor of human, rat, and mouse SCD1 with IC50 values in the low nanomolar range. By inhibiting SCD1, MK-8245 decreases the synthesis of monounsaturated fatty acids, leading to a reduction in the formation of triglycerides and cholesterol esters, which are major components of lipid droplets that accumulate in hepatocytes during NAFLD. This targeted inhibition helps to alleviate hepatic steatosis and can also lead to improvements in glucose metabolism and insulin (B600854) sensitivity.

Preclinical Studies in NAFLD Models

MK-8245 has demonstrated efficacy in preclinical animal models of NAFLD. In a study utilizing a high-fat diet (HFD)-induced mouse model of NAFLD, oral administration of MK-8245 has been shown to significantly reduce hepatic steatosis and improve various metabolic parameters.

Quantitative Data from Preclinical Studies

| Parameter | Vehicle Control (HFD) | MK-8245 (10 mg/kg, p.o.) + HFD | Reference |

| Serum Cholesterol (CHO) | Elevated | Lowered to near normal levels | [1] |

| Serum Triglycerides (TG) | Elevated | Lowered to near normal levels | [1] |

| Serum Free Fatty Acids (FFA) | No significant change | No significant change | [1] |

| Serum HDL | No significant change | Relatively higher | [1] |

| Serum LDL | No significant change | No significant change | [1] |

| Serum AST | Elevated | Alleviated | [1] |

| Serum ALT | Elevated | Alleviated | [1] |

| Liver Weight / Body Weight Ratio | Increased | Partially reduced | [1] |

| Hepatic Steatosis (Lipid Area %) | Increased | Partially reduced | [1] |

| Hepatic Cholesterol (CHO) | Increased | Reduced | [1] |

| Hepatic Triglycerides (TG) | Increased | Reduced | [1] |

| Hepatic Free Fatty Acids (FFA) | Increased | Reduced | [1] |

Note: "p.o." refers to oral administration. HFD denotes a high-fat diet. Specific percentage reductions were not consistently available in the searched literature.

Experimental Protocols

Protocol 1: Induction of NAFLD in Mice using a High-Fat Diet

Objective: To establish a mouse model of NAFLD that recapitulates the key features of the human disease, including hepatic steatosis.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

Standard chow diet

-

High-fat diet (HFD), typically 45-60% kcal from fat

-

Animal caging and husbandry supplies

Procedure:

-